5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Overview
Description
Benzofuran derivatives are a significant class of heterocyclic compounds featuring a fused benzene and furan ring. They exhibit a wide range of biological activities and are of interest for their potential applications in pharmaceuticals, agrochemicals, and materials science. The specific compound "5-(2-Bromoethyl)-2,3-dihydrobenzofuran" likely shares some of these characteristics, given its structural relationship to benzofurans.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like cyclization reactions, halogenation, and cross-coupling reactions. For example, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones demonstrates a regioselective 5-exo-dig bromocyclization from 2-alkynylbenzoic acids, highlighting a method that might be applicable or analogous to synthesizing compounds similar to "5-(2-Bromoethyl)-2,3-dihydrobenzofuran" (Yan‐Long Zheng et al., 2019).
Scientific Research Applications
Synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds (Deshpande et al., 2008).
Acting as a potent inhibitor of [3H]spiperone binding in rat striatal membranes and inhibiting apomorphine-induced behavioral responses (Högberg et al., 1990).
Generating various derivatives and reactivity reactions in scientific research (Hishmat & Rahman, 1973).
Inhibiting and inducing cytochrome P-450 enzymes, related to benzodioxole systems (Coleman et al., 2000).
Evaluating derivatives for activity in drug discrimination and agonist efficacy in rat brain homogenate (Monte et al., 1997).
Exhibiting comparable activity in drug-discrimination paradigm and displacing 5-HT2 receptors in rat cortical homogenate (Nichols et al., 1991).
Developing highly potent, second bromodomain-selective, and soluble compounds with good in vivo pharmacokinetics (Lucas et al., 2021).
Being valuable and highly functionalized for intramolecular reactions (Furst et al., 2020).
Possessing antihypertensive activities (Turan-Zitouni et al., 1996).
Having potential synthetic applications in drug discovery (Shaikh & Varvounis, 2014).
Demonstrating antioxidant properties with free radical scavenging activity (Chen et al., 2002).
Offering benefits in ultrasound-promoted synthesis of chalcone derivatives (Adole et al., 2020).
Used in the synthesis and evaluation of medical applications of darifenacin hydrobromide (Zicheng, 2010).
Exhibiting antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz et al., 2009).
Acting as an analgesic agent (Choi et al., 1993).
Synthesizing naturally occurring compounds with potential medical applications (Zheng et al., 2003).
Enabling the synthesis of biological active compounds such as resveratrol and ε-Viniferin dehydrodimers (Sako et al., 2004).
Analyzing substituted phenethylamine derivatives seized from clandestine laboratories (Liu et al., 2017).
Achieving asymmetric synthesis of neolignan natural products via Rh(II)-catalyzed C-H insertion reaction (Natori et al., 2009).
Safety And Hazards
The safety and hazards of bromoethyl compounds have been reported. For instance, “2-Bromoethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, and it can cause skin irritation and serious eye damage .
Relevant Papers The relevant papers retrieved include studies on the synthesis of similar compounds , high throughput reaction screening , and the safety and hazards of bromoethyl compounds . These papers provide valuable insights into the properties and potential applications of “5-(2-Bromoethyl)-2,3-dihydrobenzofuran” and similar compounds.
properties
IUPAC Name |
5-(2-bromoethyl)-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZQRRYNCMSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618599 | |
Record name | 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)-2,3-dihydrobenzofuran | |
CAS RN |
127264-14-6 | |
Record name | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127264-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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